
2-Pentenenitrile, 5-hydroxy-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenenitrile, 5-hydroxy-, (E)- is an organic compound with the molecular formula C5H7NO It is a nitrile with a hydroxyl group attached to the fifth carbon in the pentene chain The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 5-hydroxy-, (E)- can be synthesized through several methods. One common approach involves the reaction of 2-pentenenitrile with hydroxylamine under controlled conditions to introduce the hydroxyl group at the fifth carbon. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Pentenenitrile, 5-hydroxy-, (E)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentenenitrile, 5-hydroxy-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentenenitrile, 5-oxo-, (E)-.
Reduction: The nitrile group can be reduced to an amine, producing 2-pentene-5-amine, (E)-.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-Pentenenitrile, 5-oxo-, (E)-
Reduction: 2-Pentene-5-amine, (E)-
Substitution: Various substituted pentenenitriles depending on the reagent used.
Scientific Research Applications
2-Pentenenitrile, 5-hydroxy-, (E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Pentenenitrile, 5-hydroxy-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2-Pentenenitrile, 5-hydroxy-, (E)- can be compared with other similar compounds, such as:
2-Pentenenitrile, (E)-: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Pentenenitrile, 5-oxo-, (E)-: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2-Pentene-5-amine, (E)-:
The unique combination of the hydroxyl and nitrile groups in 2-Pentenenitrile, 5-hydroxy-, (E)- gives it distinct chemical properties and makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(E)-5-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1-2,7H,3,5H2/b2-1+ |
InChI Key |
HIHLTZWMAUOGHM-OWOJBTEDSA-N |
Isomeric SMILES |
C(CO)/C=C/C#N |
Canonical SMILES |
C(CO)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



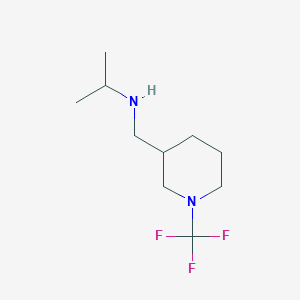

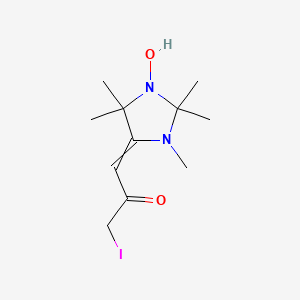
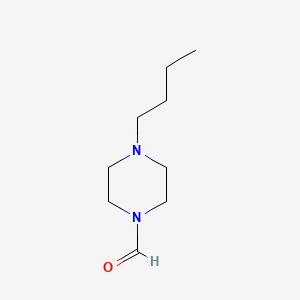
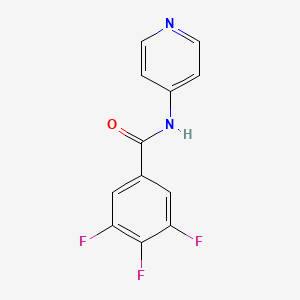
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
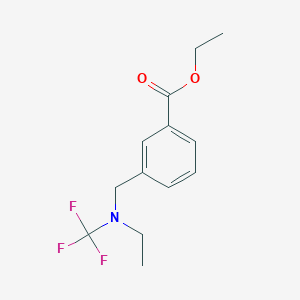

![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
